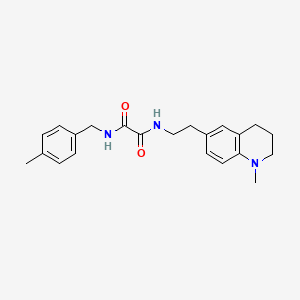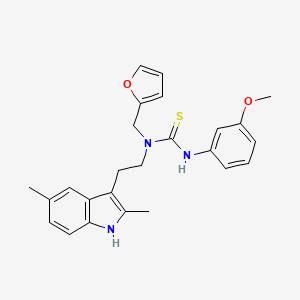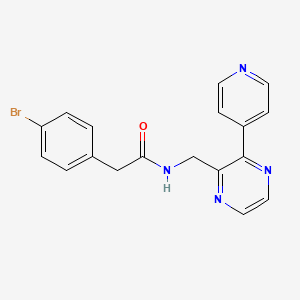
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPC, is a chemical compound that has been widely studied for its potential applications in scientific research. DPC is a derivative of pyrrolidine and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. It could be explored for its efficacy in treating certain diseases due to its structural similarity to other bioactive compounds. For instance, derivatives of similar structures have shown promise as anticancer agents .
Agriculture
“1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide” may serve as a precursor or an active ingredient in the development of new agrochemicals. Its structural framework could be useful in creating compounds that protect crops from pests or diseases .
Material Science
In material science, this compound could be utilized in the synthesis of novel polymers or as a starting material for the creation of small molecules with unique properties, which can be used in various industrial applications .
Environmental Science
The compound’s potential applications in environmental science could involve the development of new materials or chemicals that help in pollution control or environmental remediation efforts .
Biochemistry
Biochemically, “1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide” might be involved in enzyme inhibition studies or as a building block for the synthesis of biologically active molecules that can interact with specific proteins or DNA sequences .
Pharmacology
Pharmacologically, the compound could be investigated for its drug-like properties. It might act as a lead compound in drug discovery programs aimed at finding new treatments for various health conditions .
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-11(9(2)5-8)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLHHLLBJHUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)




![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)